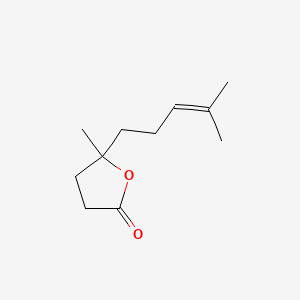

Orin lactone

説明

Structure

3D Structure

特性

CAS番号 |

134359-15-2 |

|---|---|

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC名 |

5-methyl-5-(4-methylpent-3-enyl)oxolan-2-one |

InChI |

InChI=1S/C11H18O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5H,4,6-8H2,1-3H3 |

InChIキー |

JWFJBYSFFKKMIX-UHFFFAOYSA-N |

正規SMILES |

CC(=CCCC1(CCC(=O)O1)C)C |

密度 |

0.960-0.991 (20°) |

物理的記述 |

Clear colourless liquid; Sweet fruity aroma reminiscent of apple |

溶解性 |

Practically insoluble or insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies for Lactones

Plant Sources and Orin Lactone Extraction from Malus domestica

Orin lactone has been identified as a naturally occurring compound in apple cultivars, specifically Malus domestica 'Orin'. ashs.orgcshs.canih.gov This apple variety is noted for its distinct yellow-green appearance, pleasant taste, and unique aroma, to which Orin lactone contributes. nih.gov The presence of this lactone is part of the complex mixture of volatile compounds that define the characteristic flavor profile of the 'Orin' apple. nih.gov

The extraction of lactones from plant material like Malus domestica is the initial step in their isolation and characterization. A study detailing the isolation of a new lactone from apple juice (Malus domestica var. Orin) highlights the process of identifying such compounds. researchgate.net Generally, the extraction of phytochemicals from apples involves methods that can handle the fruit's high water content, which is typically around 85%. mdpi.com The investigation of the complete metabolic profile of different apple varieties can lead to the identification of new bioactive molecules that may serve as markers for a specific cultivar. mdpi.com

Diversity of Natural Lactone Sources: Fungi, Marine Organisms, and Medicinal Plants

Lactones are a structurally diverse class of compounds that are not limited to the plant kingdom. They are widespread in nature, with significant contributions from fungi, marine organisms, and various medicinal plants.

Fungi are a prolific source of lactones, particularly ten-membered lactones (TMLs). researchgate.netnih.gov These fungal secondary metabolites exhibit a wide range of biological activities. researchgate.netnih.gov For instance, the fungus Trichoderma arundinaceum produces aspinolides, a type of polyketide-derived lactone. researchgate.net Researchers have also isolated two new 10-membered lactones, curvulalide B and C, from the fungus Chrysosporium merdarium found in the Atacama Desert. mdpi.com

Marine organisms represent another vast reservoir of novel bioactive metabolites, including lactones. mdpi.commdpi.com These organisms, living in unique and diverse environments, have evolved to produce a wide array of chemical structures. mdpi.com Marine fungi, in particular, have emerged as a significant source of new natural products. mdpi.com

Medicinal plants are a well-established source of various lactones, many of which are sesquiterpene lactones. The Asteraceae family is particularly rich in these compounds. researchgate.netnih.govresearchgate.net For example, dehydrocostus lactone is a notable sesquiterpene lactone predominantly sourced from Saussurea lappa. researchgate.net Other plants from which sesquiterpene lactones have been isolated include Ixeris sonchifolia, Goniothalamus lanceolatus, and Oncosiphon piluliferum. researchgate.netupsi.edu.mybioline.org.brcsir.co.za

Table 1: Examples of Natural Lactone Sources

| Source Type | Organism/Plant | Lactone Type/Example |

|---|---|---|

| Plant | Malus domestica 'Orin' | Orin lactone |

| Plant | Saussurea lappa | Dehydrocostus lactone (Sesquiterpene lactone) |

| Plant | Ixeris sonchifolia | Ixerin Z, 11,13α-dihydroixerin Z (Sesquiterpene lactones) bioline.org.br |

| Plant | Goniothalamus lanceolatus | (-)-Goniodiol (Styryl lactone) upsi.edu.my |

| Fungi | Chrysosporium merdarium | Curvulalide B and C (Ten-membered lactones) mdpi.com |

| Fungi | Trichoderma arundinaceum | Aspinolides (Polyketide-derived lactones) researchgate.net |

Advanced Techniques for Natural Product Isolation of Lactones

The isolation and purification of lactones from their natural sources require a combination of sophisticated extraction and chromatographic techniques.

Solvent Extraction Methodologies

The initial step in isolating lactones is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target lactone.

Maceration and Soxhlet Extraction : Traditional methods like maceration and Soxhlet extraction are still in use. researchgate.net For instance, maceration with methanol (B129727) has been used for the extraction of dehydrocostus lactone from Saussurea lappa. researchgate.net

Polar Organic Solvents : Polar organic solvents such as ethanol, methanol, and acetonitrile (B52724) are often employed for extracting sesquiterpene lactones. google.com

Supercritical Fluid Extraction (SFE) : This modern technique often uses carbon dioxide (CO2) as a solvent. arcjournals.org CO2 is particularly effective for dissolving lipophilic organic compounds like esters and lactones. arcjournals.org

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. researchgate.netacs.org

Pressurized Solvent Extraction (PSE) : Also known as accelerated solvent extraction, this method uses solvents at elevated temperatures and pressures to increase extraction efficiency. researchgate.net

Chromatographic Separation Strategies for Lactones

Following extraction, chromatographic techniques are essential for separating individual lactones from the complex crude extract.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of lactones. researchgate.net

Preparative and Semi-Preparative HPLC : These techniques are used to isolate pure compounds from a mixture. For example, semi-preparative HPLC was used to purify sesquiterpene lactones from Ixeris sonchifolia and Ferula penninervis. bioline.org.brmdpi.com

Recycling HPLC : This advanced method enhances separation efficiency by recycling unresolved peaks back through the column, which has been successfully used for isolating styryl lactones. upsi.edu.my

Reversed-Phase HPLC : A common mode of HPLC where a nonpolar stationary phase is used with a polar mobile phase. C18 columns are frequently used for the separation of lactones. mdpi.commdpi.comnih.govresearchgate.net

HPLC in Quantitation : HPLC is also used for the quantitative analysis of lactones in various samples, including determining the concentration of lactone and carboxylate forms of drugs in human plasma. nih.govresearchgate.net

Table 2: HPLC Applications in Lactone Separation

| Application | Lactone/Compound Type | Matrix/Source | HPLC Mode/Column |

|---|---|---|---|

| Isolation/Purification | Styryl lactone upsi.edu.my | Goniothalamus lanceolatus | Recycling Preparative HPLC |

| Isolation/Purification | Sesquiterpene lactones bioline.org.br | Ixeris sonchifolia | Semi-preparative HPLC |

| Isolation/Purification | Sesquiterpene lactones mdpi.com | Ferula penninervis | Semi-preparative HPLC (C18) |

| Quantitation | 9-Nitrocamptothecin (lactone & carboxylate forms) nih.gov | Human Plasma | Reversed-Phase (C8) |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile lactones, such as those contributing to the aroma of foods and beverages. jst.go.jp

Headspace Solid-Phase Microextraction (HS-SPME) : This is a common sample preparation technique for GC analysis of volatile compounds. nih.govmdpi.com It involves exposing a coated fiber to the headspace above a sample to adsorb the volatile analytes.

GC-MS Analysis : The combination of GC for separation and MS for detection and identification is a powerful tool. It has been used to identify volatile compounds, including lactones, in 'Orin' apples and in milk. nih.govmdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This advanced technique offers significantly higher resolution and peak capacity compared to conventional one-dimensional GC, allowing for the separation of complex mixtures of volatile compounds. scielo.br It has been effective in identifying Δ-lactones that were unresolved in 1D-GC. scielo.br

Table 3: GC Applications in Volatile Lactone Analysis

| Application | Lactone Type | Matrix | Technique |

|---|---|---|---|

| Identification | Volatile Compounds (including esters and lactones) | 'Orin' Apples | HS-SPME-GC-MS nih.gov |

| Identification | 5-octanolide, undecanolactone | Heat-treated Milk | HS-SPME-GC-MS mdpi.com |

| Quantification | γ- and δ-lactones | Milk Fat | GC-MS jst.go.jp |

| Identification | Δ-lactones | Moutai Chinese liquor | GC×GC-TOFMS scielo.br |

Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a powerful and indispensable analytical tool for the separation, identification, and quantification of lactones from complex mixtures. mfd.org.mknih.gov This technique offers significant advantages in speed, resolution, and sensitivity, which are critical for analyzing intricate biological matrices. vliz.be The use of UHPLC, with its smaller particle size columns (typically under 2 µm), allows for faster separations and higher peak capacities compared to traditional HPLC. vliz.becore.ac.uk

The coupling of UHPLC to an HRMS detector, such as an Orbitrap or a time-of-flight (TOF) analyzer, enables the determination of the elemental composition of analytes with high accuracy and confidence. mfd.org.mknih.gov For lactones like Orlistat, which possess a complex structure, HRMS is crucial for unambiguous identification. nih.govfda.gov The process involves the ionization of the eluted compounds, typically using heated electrospray ionization (HESI), which is well-suited for a wide range of polarities. vliz.benih.gov Analysis can be performed in both positive and negative ion modes to capture a comprehensive profile of the metabolites present. nih.gov

In the context of lactone analysis, researchers often perform data-dependent MS/MS experiments. mfd.org.mk This involves the instrument acquiring a full-scan MS spectrum to detect all ions within a specified mass range, followed by the selection of the most intense precursor ions for fragmentation (MS/MS or MSn). nih.govnih.gov The resulting fragmentation patterns provide detailed structural information, which is used to identify known lactones by comparison to literature data and spectral libraries, or to tentatively elucidate the structure of novel compounds. mfd.org.mknih.gov For instance, the fragmentation of hirsutinolide-type sesquiterpene lactones has been shown to follow predictable pathways, such as the initial loss of a side chain, which aids in their characterization. nih.gov This systematic approach allows for the rapid "dereplication" of known compounds in an extract, saving significant time and resources. mfd.org.mk

| Parameter | Description | Common Settings/Examples | Reference |

|---|---|---|---|

| Column | The stationary phase used for separation. Smaller particle sizes (<2 µm) are characteristic of UHPLC. | C18 reversed-phase columns (e.g., Perfectsil® target ODS-3, 250 mm × 4.6 mm, 5 µm; though UHPLC uses <2 µm). | core.ac.uk |

| Mobile Phase | The solvent system that moves the analytes through the column. Gradient elution is common for complex samples. | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. | mfd.org.mk |

| Ionization Source | The interface that generates ions from the eluted compounds for MS analysis. | Heated Electrospray Ionization (HESI). | nih.gov |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio (m/z) with high resolution. | Orbitrap, Quadrupole-Orbitrap. | mfd.org.mk |

| Scan Mode | The method of data acquisition by the mass spectrometer. | Full-scan MS and Data-Dependent MS2 (DD-MS2) in positive and negative ion modes. | nih.gov |

| Detector | Monitors the eluate. For HPLC methods, a UV detector is often used. | UV detector monitoring at 210 nm (for HPLC). | core.ac.uk |

Isotopic Labeling Approaches in Lactone Isolation

Isotopic labeling is a sophisticated and powerful strategy employed in the field of natural products chemistry to detect, identify, and isolate novel compounds, including lactones, directly from their biological sources. researchgate.netbiorxiv.org This approach is particularly valuable for linking a natural product to its corresponding biosynthetic gene cluster (BGC). nih.gov The fundamental principle involves feeding a producing organism, such as the bacterium Streptomyces toxytricini which produces the Orlistat precursor lipstatin, with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). nih.govmdpi.com

The isotopically labeled precursors are incorporated into the organism's metabolic pathways and integrated into the final structure of the specialized metabolites. nih.gov Subsequent analysis of the organism's metabolome using mass spectrometry can easily distinguish the labeled compounds from the vast background of unlabeled molecules by their characteristic mass shifts. biorxiv.org This method circumvents the traditional need for extensive purification and structural elucidation of every single compound in an extract.

Several isotopic labeling strategies have been developed:

Targeted Precursor Feeding: In this classic approach, a specific, labeled precursor believed to be part of a biosynthetic pathway is supplied. For example, to study polyketide-derived lactones, one might use [1-¹³C]acetate or [1-¹³C]propionate. nih.gov

Inverse Stable Isotopic Labeling: This technique is especially useful for organisms that can grow on simple, inexpensive ¹³C-labeled carbon sources (like ¹³C-methanol for methylotrophs). biorxiv.org The organism is grown on a fully ¹³C-enriched medium, causing its entire metabolome to become heavy. Then, a specific, unlabeled (¹²C) precursor is added. Any metabolite that incorporates this unlabeled precursor will appear as a ¹²C-containing molecule against a ¹³C-background, making it easy to identify. biorxiv.org

Parallel Stable Isotope Labeling (SIL): This high-throughput approach involves growing the microorganism in parallel cultures, with each culture being fed a different isotopically labeled precursor. nih.gov Comparing the mass spectra from each culture allows researchers to classify metabolites based on which precursors they incorporate, providing clues about their biosynthetic origins. nih.gov

These labeling techniques are instrumental in the discovery of new lactones. For instance, chemical probes with isotopic tags can be designed to react selectively with certain functional groups, such as the β-lactone ring, enabling the targeted detection and isolation of these specific natural products from complex mixtures. researchgate.net The synthesis of isotopically labeled versions of known lactones, such as homocitric acid lactone, is also crucial for detailed mechanistic studies of the enzymes with which they interact. nih.gov

| Strategy | Principle | Common Labeled Precursors | Application Example | Reference |

|---|---|---|---|---|

| Targeted Precursor Feeding | Supplying a specific labeled building block to trace its incorporation into a final product. | [1-¹³C]acetate, [methyl-¹³C]methionine, [1-¹⁵N]glutamate. | Determining the biosynthetic origins of individual compounds. | nih.gov |

| Inverse Stable Isotopic Labeling | Growing an organism on a fully ¹³C-labeled medium and adding a specific ¹²C-precursor to identify its products. | ¹³C-methanol, ¹³C-glucose (as background); ¹²C-methionine (as tracer). | Identification of N-acyl homoserine lactones produced by methylotrophs. | biorxiv.org |

| Isotope-Coded Derivatization | Using a pair of light (e.g., d0) and heavy (e.g., d5) labeling reagents to tag specific functional groups. | HBP-d0/HBP-d5 for aldehydes. | Selective capture and relative quantification of metabolites with specific functional groups. | researchgate.net |

| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Metabolic incorporation of "heavy" ¹³C- or ¹⁵N-labeled amino acids into proteins. | ¹³C or ¹⁵N labeled amino acids. | Identifying and quantifying relative differential changes in complex protein samples. | washington.edu |

Based on a thorough review of the available scientific literature, there is currently no specific information detailing the biosynthetic pathway of "orin lactone." While general mechanisms of lactone formation in various organisms are well-documented, these pathways have not been explicitly linked to the production of orin lactone.

Therefore, it is not possible to provide a detailed article on the "Biosynthetic Pathways and Enzymology of Lactone Formation" that is focused solely on orin lactone as requested. The necessary research findings and elucidated pathways for this specific compound are not present in the public domain.

General information regarding lactone biosynthesis, which is not specific to orin lactone, involves several key enzymatic processes:

Polyketide Synthase (PKS) Pathways: Many lactones are derived from polyketides, which are synthesized by large, multifunctional enzymes called polyketide synthases. These enzymes iteratively condense small carboxylic acid units to build a polyketide chain, which can then be cyclized to form a lactone ring.

Thioesterase (TE) Domains: The release of the polyketide or fatty acid chain from the synthase enzyme is often catalyzed by a thioesterase domain. This domain can facilitate an intramolecular esterification reaction, leading to the formation of the lactone ring.

Cytochrome P450 Enzymes: These enzymes are often involved in the modification of fatty acids or polyketides, introducing hydroxyl groups that are necessary for subsequent lactonization.

Microbial Biotransformation: Many microorganisms can convert hydroxy fatty acids into lactones through processes like β-oxidation, where the fatty acid chain is shortened to a suitable length for cyclization.

While these are the established routes for the biosynthesis of many lactones, the specific enzymes and genetic pathways responsible for producing orin lactone have not been identified or characterized. Further research and elucidation of the biosynthetic gene cluster in a producing organism would be required to provide the detailed information requested in the article outline.

Biosynthetic Pathways and Enzymology of Lactone Formation

Chemoenzymatic and Biocatalytic Strategies for Lactone Synthesis

Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to purely chemical synthetic routes for producing Orlistat and its key intermediates. These strategies leverage the inherent specificity of enzymes to create chiral centers with high precision, often under milder reaction conditions and with reduced environmental impact compared to traditional chemical methods that may rely on expensive and hazardous reagents. google.com

A significant focus of biocatalytic research in Orlistat synthesis has been the production of optically pure precursors. One crucial chiral intermediate is methyl (R)-3-hydroxytetradeconoate ((R)-MHOT), a key building block for the lactone core of Orlistat. researchgate.netresearchgate.net Enzymatic methods have been developed for the asymmetric reduction of the prochiral substrate, methyl 3-oxotetradecanoate (MOT), to yield the desired (R)-enantiomer of MHOT with high enantiomeric excess (ee). researchgate.net

Researchers have successfully employed short-chain dehydrogenase/reductase (SDR) enzymes for this transformation. For instance, an SDR from the bacterium Novosphingobium aromaticivorans (NaSDR) has been identified and engineered for enhanced catalytic efficiency. researchgate.net Through site-directed mutagenesis, a mutant enzyme, NaSDR-G145A/I199L, was created that exhibited a 3.23-fold higher catalytic rate (kcat) towards MOT compared to the wild-type enzyme. researchgate.net This biocatalytic process allows for the gram-scale preparation of (R)-MHOT with high purity (ee > 99%), demonstrating its potential for industrial application. google.comresearchgate.net

The table below summarizes the key findings from a study on the chemoenzymatic synthesis of the (R)-MHOT intermediate using a wild-type and a mutant short-chain dehydrogenase.

| Enzyme | Substrate | Product | Relative Catalytic Rate (kcat) | Product Enantiomeric Excess (ee) | Scale | Reference |

|---|---|---|---|---|---|---|

| Wild-type NaSDR | Methyl 3-oxotetradecanoate (MOT) | (R)-3-hydroxytetradeconoate ((R)-MHOT) | 1.00x | >99% | Analytical | researchgate.net |

| Mutant NaSDR-G145A/I199L | Methyl 3-oxotetradecanoate (MOT) | (R)-3-hydroxytetradeconoate ((R)-MHOT) | 3.23x | >99% | Gram-scale (from 50 g/L substrate) | researchgate.net |

Beyond the synthesis of linear precursors, biocatalysis can also be applied to the formation of the lactone ring itself. While specific lipase-catalyzed cyclizations for the Orlistat β-lactone are less detailed in the literature, general principles of biocatalysis support this possibility. Lipases, for example, can catalyze esterification and transesterification reactions, which are fundamental to lactone formation. researchgate.net Other biocatalytic strategies for lactone synthesis include Baeyer-Villiger monooxygenases (BVMOs) for the oxidation of cyclic ketones and alcohol dehydrogenases (ADHs) for the oxidative lactonization of diols. nih.gov The application of these enzyme classes could provide novel and efficient routes to the core (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one structure of Orlistat.

Chemical Synthesis and Structural Modification of Orin Lactone and Its Analogues

Total Synthesis Strategies for Orin Lactone Core Structure

Orin lactone, chemically known as 5-methyl-5-(4-methylpent-3-en-1-yl)oxolan-2-one, is a gamma-lactone (γ-lactone). nih.gov While detailed multi-step total synthesis pathways specifically for Orin lactone are not extensively documented in peer-reviewed literature, the synthesis of its core γ-lactone (oxolan-2-one) scaffold is well-established through various general methodologies.

The construction of the γ-lactone ring can be achieved through several primary biocatalytic routes:

Baeyer–Villiger oxidations: This method involves the oxidation of cyclic ketones using Baeyer–Villiger monooxygenases (BVMOs) or hydrolases, which activate molecular oxygen to insert an oxygen atom adjacent to the carbonyl group, forming the lactone. nih.gov

Oxidative lactonisations of diols: This process involves a double oxidation of 1,4- or 1,5-diols. nih.gov An alcohol dehydrogenase (ADH) first oxidizes one alcohol group to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (a lactol). nih.gov A second oxidation of the lactol yields the final lactone product. nih.gov

Reductive cyclisation of ketoesters: The reductive cyclization of γ- and δ-ketoesters is another common pathway to form these lactone rings. nih.gov

Chemical methods are also prevalent and include the intramolecular hydroacyloxylation of alkenes, where an acid like Re₂O₇ in a solvent such as hexafluoroisopropanol (HFIP) can activate olefins for cyclization. organic-chemistry.org Another approach is the reductive lactonization of keto acids, which can produce γ-lactones and has been applied to the synthesis of natural products like (–)-cis-whisky and (–)-cis-cognac lactones. organic-chemistry.org

Synthetic Methodologies for Arylnaphthalene Lactones

Arylnaphthalene lactones are a class of lignans (B1203133) found in various plants that have garnered significant interest due to their pharmacological potential. nih.gov Their synthesis often involves transition metal-catalyzed reactions, which offer advantages such as mild reaction conditions and high yields. mdpi.com Key strategies for constructing their complex framework include Suzuki coupling, intramolecular cyclizations, and regiocontrolled benzannulation.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. google.com In the synthesis of arylnaphthalene lactones, it is frequently used to couple an aryl boronic acid with an organohalide, creating the characteristic arylnaphthalene skeleton. google.comwustl.edu This palladium-catalyzed reaction is integral to strategies that build the molecule in a convergent fashion. nih.gov For example, a general strategy involves the Suzuki-Miyaura cross-coupling of arylnaphthalene lactones bearing a sulfonate group with various potassium aryltrifluoroborates to produce a range of natural products. rsc.org A flexible approach to synthesizing lignans like Justicidin B and Taiwanin C relies on an aryl-alkyl Suzuki cross-coupling as a key step to introduce a necessary structural unit before subsequent cyclization and aromatization. nih.govrsc.org

| Reaction Type | Key Reagents | Catalyst System | Purpose in Synthesis |

| Aryl-Aryl Coupling | Aryl trifluoroborates, Aryl sulfonates | Palladium catalyst | Formation of the final arylnaphthalene core from two key fragments. rsc.org |

| Aryl-Alkyl Coupling | Pinacolyl borate, Alkyl bromide | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Introduction of a side chain necessary for subsequent cyclization. rsc.orgnih.gov |

Intramolecular cyclization is a critical step for constructing the fused ring system of arylnaphthalene lactones. Various protocols have been developed, often categorized by the reaction type or catalyst used.

Diels-Alder Reaction: An intramolecular Diels-Alder reaction can be employed to form a dihydronaphthalene intermediate, which is subsequently aromatized to yield the naphthalene (B1677914) core. nih.gov This strategy was used in the synthesis of Taiwanin C, where a precursor compound was cyclized under thermal conditions. nih.gov

Metal-Catalyzed Cyclization: Several transition metals are effective catalysts for these cyclizations. Gold (Au) catalysts, in combination with a silver co-catalyst (AgSbF₆), can facilitate the intramolecular cyclization of an alkynyl ester to form the arylnaphthalene lignan (B3055560) scaffold under mild, room temperature conditions. researchgate.net Nickel (Ni)-mediated reductive cyclization offers a diastereodivergent route to tetrahydronaphthalene intermediates. researchgate.net Manganese triacetate (Mn(OAc)₃) is used for oxidative cyclization under milder conditions than the high temperatures required for dehydro-Diels-Alder reactions. researchgate.net

Cation-Induced Cyclization: A recently developed strategy uses an intramolecular cation-induced reaction to synthesize highly substituted 1-aryl dihydronaphthalene units, which serve as advanced precursors for natural arylnaphthalene lactone lignans. organic-chemistry.orgrsc.org This method involves the cyclization of a benzhydrol precursor to form the dihydronaphthalene ring system. organic-chemistry.org

| Cyclization Method | Catalyst/Reagent | Key Intermediate | Advantage |

| Intramolecular Diels-Alder | Heat (Thermal) | Diene and dienophile within the same molecule | Forms dihydronaphthalene core for later aromatization. nih.gov |

| Gold-Catalyzed Cyclization | Au catalyst with AgSbF₆ | Alkynyl ester | Mild reaction conditions (room temperature). researchgate.net |

| Nickel-Mediated Cyclization | Nickel catalyst | Oxazolidinone imide derivative | Diastereodivergent synthesis of tetrahydronaphthalene. researchgate.net |

| Manganese-Mediated Cyclization | Mn(OAc)₃ | Unsaturated precursor | Milder conditions than traditional thermal reactions. researchgate.net |

| Cation-Induced Cyclization | Acid (e.g., TFA) | Benzhydrol derivative | Efficient synthesis of highly substituted dihydronaphthalenes. organic-chemistry.orgrsc.org |

Regiocontrolled benzannulation provides a powerful method for the synthesis of highly substituted α-arylnaphthalenes from accessible starting materials. One prominent approach utilizes the Lewis acid-promoted benzannulation of aryl(aryl')-2,2-dichlorocyclopropylmethanols. The choice of the Lewis acid is crucial as it dictates the regioselectivity of the cyclization, allowing for the controlled synthesis of different isomers. This control is essential for the total synthesis of specific, unsymmetrically substituted natural lignan lactones like justicidin B and retrojusticidin B.

This method can proceed through two distinct pathways depending on the catalyst:

Chelation Pathway: Lewis acids like Titanium tetrachloride (TiCl₄) and Tin (IV) chloride (SnCl₄) favor a chelation-controlled pathway, leading to one set of regioisomers.

Non-Chelation Pathway: Silyl triflates (e.g., TBDMSOTf) promote a non-chelation pathway, resulting in the alternative regioisomeric products.

This strategic choice of catalyst allows for the selective introduction of different aryl groups at specific positions on the naphthalene core. More recent advancements have described an ipso-type regiocontrolled benzannulation, which provides access to uniquely substituted α-arylnaphthalenes and was applied to the first total synthesis of chaihunaphthone.

| Lewis Acid Catalyst | Predominant Pathway | Regioselectivity | Resulting Product Type |

| TiCl₄ | Chelation | High (>99/1 to 3/1) | Isomer A |

| SnCl₄ | Chelation | High (>99/1 to 3/1) | Isomer A |

| TBDMSOTf | Non-Chelation | High (>1/99 to 1/4) | Isomer B |

Data synthesized from research on regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols.

Synthesis of Spirolactone-Type Diterpenoid Derivatives

Spirolactone-type diterpenoids are natural products characterized by a complex spirolactone skeleton, which exhibit interesting biological activities. The synthesis of derivatives of these compounds is often pursued to enhance their therapeutic potential.

A common strategy for creating the spirolactone core involves the modification of readily available natural products. For instance, the commercially available diterpenoid oridonin (B1677485) can be used as a starting material. The key transformation is the oxidative cleavage of the C-6 and C-7 bond of the ent-kaurane skeleton of oridonin. This is typically achieved using lead tetraacetate (Pb(OAc)₄), which results in the formation of the characteristic spirolactone core structure. Once this core is synthesized, further modifications can be made at various sites, such as the 14-OH group, to create libraries of novel derivatives for biological screening.

Enantioselective Synthesis of Lactone Derivatives

The synthesis of chiral lactones in an enantiomerically pure form is of great importance, as stereochemistry often dictates biological activity. Accessing medium-sized (e.g., eight-membered) ring lactones enantioselectively is particularly challenging due to unfavorable entropy effects.

Several modern synthetic strategies address this challenge:

Organocatalytic Cascade Reactions: Bifunctional organocatalysts, such as quinine-squaramide, can enable a Michael/ketalization/fragmentation cascade reaction. This approach utilizes ortho-quinone methides and cyclobutanone (B123998) carbonester starting materials to produce enantioenriched eight-membered lactones with adjacent stereocenters under mild conditions.

Copper-Catalyzed Radical Oxyfunctionalization: A versatile method for synthesizing diverse, enantiomerically enriched γ- and δ-lactones is the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. This strategy allows for a range of functionalities (azidyl, arylsulfonyl, aryl, etc.) to be incorporated into the lactone product through tandem bond formation, providing access to chiral lactones with tetrasubstituted stereogenic centers. The proposed mechanism involves the generation of a radical which adds to the alkene substrate, followed by an enantioselective C–O bond formation mediated by a chiral copper(II) complex.

Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of a lead compound's biological activity and the optimization of its therapeutic potential are heavily reliant on Structure-Activity Relationship (SAR) studies. researchgate.net For complex natural products like Orin lactone, SAR studies involve the systematic modification of the core structure to identify key pharmacophoric features and understand how different functional groups contribute to its biological effects. researchgate.netnih.gov These studies are crucial for designing analogues with improved potency, selectivity, and pharmacokinetic properties.

Modification of Alkyl Chains and Amino Ester Substitutions

The alkyl side chains and the potential for esterification with amino-functionalized alcohols represent critical points for modification on the Orin lactone scaffold. Altering the length, branching, and saturation of alkyl chains can significantly impact the molecule's lipophilicity and steric profile, which in turn influences its interaction with biological targets and its ability to cross cell membranes.

Similarly, the introduction of amino ester substitutions is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com These groups can introduce basic centers, allowing for salt formation to improve solubility and bioavailability. Furthermore, the nature of the amino group and the length of the ester linkage can provide additional points of interaction with a target receptor or enzyme, potentially enhancing binding affinity. Research on various lactone-containing compounds has shown that such modifications can profoundly influence their biological profiles. nih.gov

Table 1: Representative Modifications for SAR Studies of Orin Lactone Analogues

| Modification Site | Type of Change | Potential Impact on Properties |

| Alkyl Side Chain | Chain lengthening/shortening | Alters lipophilicity and steric bulk |

| Alkyl Side Chain | Introduction of unsaturation | Induces conformational rigidity |

| Lactone Core | Addition of Amino Ester | Increases polarity, potential for salt formation |

| Amino Ester Group | Variation of amine substitution | Modulates basicity and hydrogen bonding capacity |

Glycosylation of Lactone Aglycones

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a core structure (an aglycone), is a powerful strategy for structural diversification of natural products. researchgate.net In the context of Orin lactone, treating the core macrocycle as an aglycone and attaching various carbohydrate units can lead to analogues with dramatically different pharmacological profiles. The sugar component can play a significant role in molecular recognition, binding to the biological target, and altering the solubility and pharmacokinetic properties of the parent compound. researchgate.net

The synthesis of these glycosylated analogues can be achieved through chemoenzymatic approaches, where chemically synthesized aglycones are subjected to glycosylation by engineered microorganisms or isolated glycosyltransferase enzymes. researchgate.net This method allows for the creation of libraries of novel glycosides, each with a unique sugar attached, for comprehensive biological screening.

Introduction of Halogenated Substituents

The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular scaffold is a well-established strategy in drug discovery to enhance biological activity. researcher.liferesearchgate.net Halogens can modify the electronic properties of a molecule, influence its conformation, and increase its metabolic stability by blocking sites susceptible to oxidative metabolism. The introduction of a halogen onto the Orin lactone framework could therefore lead to analogues with improved potency and a more favorable pharmacokinetic profile.

Halogenation can be achieved through various synthetic methods, depending on the desired position and the specific halogen. The resulting halogenated lactones often exhibit altered binding affinities for their targets due to changes in electrostatic and hydrophobic interactions. nih.gov Studies on other natural products have frequently demonstrated that halogenation can be a key step in converting a moderately active compound into a potent therapeutic agent. researcher.life

Macro-lactonization Techniques

The synthesis of the large-ring lactone core of Orin lactone and its analogues is a significant chemical challenge. The formation of macrocycles is often hampered by competing intermolecular oligomerization reactions. To favor the desired intramolecular cyclization, specialized macro-lactonization techniques are employed, typically involving high-dilution conditions and highly efficient activating agents. Two of the most prominent and effective methods are the Shiina macro-lactonization and the Yamaguchi esterification. snnu.edu.cn

Shiina Macro-lactonization

Developed by Professor Isamu Shiina, this method utilizes aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), as powerful dehydration condensation agents. researchgate.netmdpi.com The reaction proceeds under mild conditions and is promoted by either a Lewis acid or a nucleophilic catalyst. wikipedia.org In a typical procedure, the seco-acid (the open-chain hydroxy acid precursor to the lactone) is slowly added to a solution containing the anhydride and the catalyst. This process forms a highly reactive mixed anhydride intermediate, which then rapidly undergoes intramolecular attack by the hydroxyl group to form the macro-lactone. wikipedia.orgnih.gov The slow addition of the substrate maintains its concentration at a minimum, thereby suppressing intermolecular side reactions. The Shiina method has proven to be exceptionally effective for the synthesis of highly strained medium-sized rings and large macrocycles. nih.gov

Yamaguchi Esterification

The Yamaguchi esterification, first reported by Masaru Yamaguchi, is another cornerstone of modern macrolide synthesis. wikipedia.orgsantiago-lab.com This protocol involves the reaction of the seco-acid with 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, in the presence of a base like triethylamine. researchgate.netnih.gov This step generates a mixed anhydride. Subsequent treatment with a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) under high dilution in a non-polar solvent like toluene (B28343) promotes the final cyclization. wikipedia.orgorganic-chemistry.org DMAP acts as a highly nucleophilic catalyst that activates the mixed anhydride towards intramolecular attack by the hydroxyl group. organic-chemistry.org The Yamaguchi protocol is renowned for its high yields, mild reaction conditions, and broad applicability, particularly in the total synthesis of complex, highly functionalized natural products containing a macrolactone ring. researchgate.netfrontiersin.org

Table 2: Comparison of Key Macro-lactonization Reagents

| Technique | Primary Reagent | Catalyst/Promoter | Key Intermediate |

| Shiina Macro-lactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP or Lewis Acids | Mixed Benzoic Anhydride |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | 4-(Dimethylamino)pyridine (DMAP) | Mixed Trichlorobenzoyl Anhydride |

Mitsunobu Reaction for Lactone Formation

The key advantage of the Mitsunobu reaction in the context of lactone formation is its ability to proceed under mild and essentially neutral conditions, which preserves the integrity of sensitive functional groups often present in complex molecules. nsf.gov Furthermore, the reaction is known for its high degree of stereoselectivity, proceeding with a clean inversion of configuration at the stereocenter of the alcohol. nih.gov This predictable stereochemical outcome is a significant asset in the total synthesis of chiral molecules.

The mechanism of the Mitsunobu reaction involves the activation of the alcohol by the phosphine (B1218219) and azodicarboxylate, converting the hydroxyl group into a good leaving group. nih.gov In an intramolecular reaction, the carboxylate group of the same molecule then acts as a nucleophile, attacking the activated alcohol center in an Sₙ2 fashion to form the cyclic ester, or lactone. snnu.edu.cn

To favor the desired intramolecular cyclization and minimize the formation of intermolecular products such as diolides (dimers of the seco-acid), the reaction is typically carried out under high-dilution conditions. acs.org This is often achieved by the slow addition of the azodicarboxylate to a dilute solution of the hydroxy acid and triphenylphosphine (B44618). acs.org The choice of solvent can also influence the reaction's success, with toluene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) being commonly used. acs.org

Detailed Research Findings

Research into the Mitsunobu macrolactonization has provided insights into optimizing reaction conditions for various substrates. The selection of the azodicarboxylate and phosphine can be critical. While DEAD and PPh₃ are the most common reagents, alternatives have been developed to facilitate easier purification and to accommodate more sterically hindered or less acidic substrates. snnu.edu.cn For instance, in cases of sterically hindered alcohols, using a more acidic coupling partner like 4-nitrobenzoic acid in the intermolecular version of the reaction has been shown to improve yields significantly. nsf.gov This principle can be relevant for challenging intramolecular cyclizations as well.

The table below illustrates representative conditions for Mitsunobu macrolactonization in the synthesis of various natural product macrolides, which could be analogous to a potential synthesis of Orin lactone.

| Entry | Seco-Acid Substrate | Reagents | Solvent | Conditions | Yield (%) | Ref. |

| 1 | Seco-acid of Amphidinolide K | PPh₃, DIAD | Toluene | Room Temp, 6 h | 89 | researchgate.net |

| 2 | Seco-acid of Carolacton Precursor | PPh₃, DEAD | Toluene | High Dilution | Not specified | acs.org |

| 3 | Seco-acid of Macrosphelide A | PPh₃, DEAD | THF | High Dilution | Low (β-elimination observed) | acs.org |

| 4 | General Hindered Alcohol | PPh₃, DEAD, 4-Nitrobenzoic Acid | THF | <10 °C to Room Temp | Significantly Improved | nsf.gov |

Molecular Mechanisms of Biological Activities of Lactones in Vitro Studies

Anti-proliferative and Apoptosis-Inducing Mechanisms of Lactones in Cancer Cell Lines

Lactones, as a diverse group of chemical compounds, have demonstrated significant potential in cancer research. Their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis, has been a key area of investigation.

The cell cycle is a series of events that take place in a cell as it grows and divides. In cancer, this process is dysregulated, leading to uncontrolled cell proliferation. Certain lactones have been shown to interfere with this cycle, often causing cell cycle arrest at specific checkpoints. This prevents the cancer cells from dividing and can ultimately lead to their death. While the specific effects of Orin lactone on cell cycle progression have not been documented, the general mechanism for many lactones involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis is a natural and essential process of controlled cell death that helps the body eliminate old or damaged cells. Cancer cells often develop mechanisms to evade apoptosis. Many lactones have been found to induce apoptosis in cancer cells through various signaling pathways. These pathways can be intrinsic, originating from within the cell, or extrinsic, triggered by external signals. Key molecular players in these pathways include caspases, a family of protease enzymes, and members of the Bcl-2 protein family. Again, specific studies detailing the role of Orin lactone in these pathways are lacking.

Antimicrobial Activities of Lactones

The antimicrobial properties of lactones have been recognized for some time, with many natural and synthetic lactones showing activity against a range of microorganisms.

The structural features of lactones, particularly the presence of an α,β-unsaturated moiety, are often crucial for their antibacterial activity. This feature can allow them to react with nucleophilic groups in bacterial enzymes and proteins, thereby inhibiting their function. This mechanism of action, known as Michael addition, can disrupt essential cellular processes in both Gram-positive and Gram-negative bacteria. The specific spectrum of activity and the precise molecular targets can vary significantly among different lactones. There is currently no available data on the antibacterial mechanisms of Orin lactone.

Similar to their antibacterial action, the antifungal properties of many lactones are attributed to their chemical reactivity and ability to interfere with fungal cellular machinery. The disruption of the fungal cell membrane integrity is another proposed mechanism of action for some lactones. The specific antifungal activity and the underlying molecular mechanisms of Orin lactone have not been reported in scientific literature.

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. In many Gram-negative bacteria, this communication is mediated by signaling molecules called N-acyl homoserine lactones (AHLs). Some lactone compounds have been shown to interfere with quorum sensing by acting as antagonists to AHL receptors or by inhibiting the enzymes that synthesize AHLs. This disruption of bacterial communication can reduce their pathogenicity. Research specifically investigating the potential of Orin lactone as a quorum sensing inhibitor has not been published.

Antiviral Activities of Lactones, including HIV Reverse Transcriptase Inhibition

Lactones, a diverse group of cyclic esters, have demonstrated a range of antiviral activities in preclinical, in vitro studies. For instance, the butene lactone derivative known as 3D has shown potential against the influenza A virus. nih.gov In laboratory settings, compound 3D was observed to inhibit the replication of the H1N1 virus, along with the expression of viral mRNA and proteins in a dose-dependent manner. nih.govmdpi.com Further mechanistic studies indicated that its antiviral action occurs in the early stages of the viral life cycle. nih.govmdpi.com Similarly, certain sesquiterpene lactones isolated from Centipeda minima have exhibited antiviral properties against the influenza A virus (H1N1). researchgate.net Of the compounds tested, brevilin A was identified as having the most potent activity, affecting the intracellular replication of the virus by reducing the expression of the viral M2 protein. researchgate.net

In the context of the human immunodeficiency virus (HIV), specific lactones have been investigated for their potential to inhibit viral mechanisms. Diacylglycerol (DAG)-lactone derivatives have been identified as latency-reversing agents, capable of reactivating cells latently infected with HIV-1. nih.gov One such derivative, YSE028, was shown to induce caspase-mediated apoptosis specifically in these latently infected cells. nih.gov Structure-activity relationship studies have sought to enhance this latency-reversing activity. nih.gov Additionally, leaf extracts from the plant Clausena anisata, which contain lactone-type compounds, have demonstrated a mild inhibitory effect on HIV-1 and HIV-2 strains, as well as on the HIV-1 reverse transcriptase enzyme. wikipedia.org The triterpenoid lancilactone C, a naturally occurring anti-HIV compound, has also been a subject of research, with scientists successfully achieving its total synthesis, which may pave the way for the development of novel antiviral drugs. technologynetworks.comsciencedaily.com

Immunomodulatory and Anti-inflammatory Mechanisms

Certain lactones, particularly sesquiterpene lactones, have been shown to possess immunomodulatory properties by altering the secretion of cytokines from immune cells. mdpi.com A sesquiterpene lactone-bearing fraction from Artemisia khorassanica (SLAK) was found to modulate cytokine production in murine splenocytes. nih.gov Specifically, SLAK treatment led to an upregulation in the production of the T-helper (TH)-2 cell cytokine Interleukin-4 (IL-4), while simultaneously downregulating the formation of the TH1 cytokine Interferon-gamma (IFNγ). nih.gov This shift in the cytokine profile suggests a potential to influence the nature of an immune response.

The butene lactone derivative 3D has also been observed to decrease the production of pro-inflammatory cytokines induced by the H1N1 virus in both in vitro and in vivo models. nih.gov Furthermore, lactoferrin, a glycoprotein that contains a lactone structure, is known to modulate cytokine production, contributing to its anti-inflammatory and immunomodulating properties. nih.gov In vitro and in vivo studies have demonstrated that lactoferrin can influence the differentiation of CD4+ T cells, leading to an increase in the Th1/Th2 cytokine ratio and a higher expression of Th1-type cytokines like IFN-γ and Interleukin-12 (IL-12). nih.gov

The anti-inflammatory effects of some lactones are mediated through the inhibition of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A sesquiterpene lactone fraction from Artemisia khorassanica (SLAK) demonstrated a significant decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in murine peritoneal macrophages. nih.gov This reduction was associated with a corresponding decrease in the expression of iNOS and COX-2. nih.gov

Other studies have corroborated these findings with different compounds. For example, extracts from Acanthopanax leucorrhizus have been shown to exert a strong inhibitory effect on the expression of iNOS and COX-2 proteins in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. scielo.br Similarly, the flavanone glycoside poncirin has been reported to reduce LPS-induced protein levels of iNOS and COX-2, as well as the mRNA expression of these enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The mechanism for this inhibition is often linked to the downregulation of transcription factors such as nuclear factor-kappaB (NF-κB). nih.gov Flavokawain A, a chalcone, also suppresses the expression of iNOS and COX-2 and the subsequent production of NO and PGE2 in LPS-stimulated macrophages by inhibiting NF-κB and AP-1 signaling pathways. nih.gov

Enzyme Inhibition by Lactones

Orlistat, a β-lactone, is a well-characterized inhibitor of fatty acid synthase (FAS), an enzyme that is overexpressed in many types of cancer cells. aacrjournals.orgnih.gov Orlistat specifically targets and inhibits the thioesterase domain of FAS. aacrjournals.orgnih.govdtic.mil This inhibition disrupts the synthesis of fatty acids within the cell. aacrjournals.orgmedicinacomplementar.com.br

The mechanism of inhibition involves the active site serine of the thioesterase domain nucleophilically attacking the C1 carbon of Orlistat's β-lactone moiety. acs.org This action forms a covalent bond between the enzyme and the inhibitor, thereby inactivating the enzyme. acs.org In vitro studies have shown that Orlistat can halt the proliferation of tumor cells and induce apoptosis. aacrjournals.orgnih.gov The antiproliferative effects of Orlistat on cancer cells can be reversed by the addition of palmitate, the end product of the FAS pathway, confirming that the effects are due to FAS inhibition. aacrjournals.org

Phosphodiesterase (PDE) inhibitors are a class of drugs that block the action of phosphodiesterase enzymes, which are responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govclevelandclinic.org By inhibiting these enzymes, PDE inhibitors increase the intracellular levels of cAMP and/or cGMP, leading to various physiological effects such as smooth muscle relaxation, vasodilation, and bronchodilation. nih.govcvpharmacology.com

While the broader class of PDE inhibitors is well-established, specific lactone compounds as direct inhibitors are less commonly highlighted in general literature. However, some compounds with dual inhibitory action on PDE isoenzymes exist. For example, RPL-554, an analog of trequinsin, is a dual inhibitor of PDE-3 and PDE-4 and has been investigated for respiratory conditions. wikipedia.org The clinical application of PDE inhibitors is diverse, with different selective inhibitors used for conditions ranging from cardiovascular diseases to inflammatory conditions. clevelandclinic.orgwikipedia.org

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation. The inhibition of 5-LOX is a key target for anti-inflammatory therapies. While direct studies on Orin lactone are unavailable, research on other lactones, particularly those with an α-methylene-γ-lactone moiety, has demonstrated inhibitory effects on 5-LOX activity in in vitro settings.

For instance, studies on various sesquiterpene lactones have shown that the presence of the α-methylene-γ-lactone functional group is often crucial for their anti-inflammatory and 5-LOX inhibitory properties. This has been observed in assays using carrageenan-induced edema models and in chronic adjuvant arthritic screens, where compounds with this structural feature exhibited significant inhibitory activity. These findings suggest a potential mechanism of action for some lactones in modulating inflammatory pathways, although the specific activity of Orin lactone within this context remains to be determined through future research.

Cholesterol 7α-Hydroxylase (CYP7A1) Interactions

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classical pathway of bile acid synthesis and a critical regulator of cholesterol homeostasis. The modulation of CYP7A1 activity can have significant effects on lipid metabolism.

As with 5-lipoxygenase, there is no direct in vitro evidence detailing the interactions of Orin lactone with CYP7A1. The regulation of CYP7A1 is a complex process involving nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptor alpha (LXRα). For example, oxysterols, which are oxidized derivatives of cholesterol, can activate LXRα, leading to an increase in the expression of CYP7A1. While some natural compounds have been shown to influence these regulatory pathways, specific data on lactone compounds, and Orin lactone in particular, is not present in the current body of scientific literature. Therefore, any potential role of Orin lactone in the modulation of cholesterol metabolism via interaction with CYP7A1 is purely speculative at this point and awaits experimental validation.

Structure Activity Relationship Sar Studies of Orin Lactone Analogues and General Lactones

Correlating Structural Features with Biological Activities

The biological activity of lactones is intrinsically linked to specific structural motifs. For many sesquiterpene lactones, a large and varied group of naturally occurring compounds, the α-methylene-γ-lactone group is a critical feature for their bioactivity. mdpi.comencyclopedia.pubrsc.org This reactive group can interact with biological molecules, such as the thiol groups in proteins, through a process called Michael addition, which is believed to underpin many of their cellular effects, including cytotoxic and anti-inflammatory actions. mdpi.comencyclopedia.pubcore.ac.uk The number of these alkylating groups within a molecule can also influence the level of activity, with some studies suggesting that two such groups are optimal. encyclopedia.pub

Systematic studies on various lactone analogues have provided deeper insights. For example, in a study of sesquiterpene lactones' effect on STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer, alantolactone (B1664491) and isoalantolactone (B1672209) were identified as potent inhibitors. nih.govnih.gov Docking studies revealed that their ability to form hydrogen bonds with specific amino acid residues (Arg609, Ser611, Glu612, and Ser613) in the SH2 domain of STAT3 was crucial for this inhibition. nih.gov

| Compound/Class | Key Structural Feature | Associated Biological Activity | Reference |

|---|---|---|---|

| Sesquiterpene Lactones | α-methylene-γ-lactone | Cytotoxic, Anti-inflammatory, Antimicrobial | mdpi.comencyclopedia.pubrsc.org |

| Sesquiterpene Lactones | α,β-unsaturated cyclopentenone | Enhanced cytotoxic and anti-inflammatory effects | mdpi.comencyclopedia.pub |

| Alantolactone/Isoalantolactone | Hydrogen bonding with STAT3 SH2 domain | STAT3 inhibition, Anti-proliferative | nih.gov |

| Arylnaphthalene Lignans (B1203133) | Hydroxyl group at C-1' and C-6' | Increased anti-proliferative activity | rsc.org |

| Arylnaphthalene Lignans | Methoxyl group at C-1' | Decreased anti-proliferative activity | rsc.org |

Impact of Ring Size and Stereochemistry on Biological Activity

The size of the lactone ring and the three-dimensional arrangement of its atoms (stereochemistry) are critical determinants of biological activity. The stability and conformation of the lactone ring can significantly influence how it interacts with its biological target.

Ring Size: The size of the lactone ring affects its conformation and, consequently, its biological function. While five- and six-membered γ- and δ-lactones are the most common and generally the most stable, lactones with larger rings, such as macrolactones, also exhibit significant bioactivity. mdpi.com For example, 12-membered macrolactones are considered a "privileged scaffold" in medicinal chemistry due to their association with potent anti-inflammatory and antitumor properties. chemrxiv.org The synthesis of medium-sized rings (8-11 members) is challenging due to ring strain, but enzymes have been discovered that can efficiently produce them, opening avenues for novel bioactive compounds. nih.gov

Studies comparing lactones of different ring sizes have demonstrated a clear impact on activity. In one study on antifungal α-alkenyl lactones, γ-butyrolactone (5-membered ring) derivatives showed more potent activity against Gaeumannomyces graminis than the corresponding δ-valerolactone (6-membered ring) derivatives. rsc.org This suggests that the 5-membered ring provides a more suitable conformation for binding to the target receptor in this specific case. rsc.org Similarly, in brassinosteroids, the size of a cycloalkyl substituent at the C-24 position influenced bioactivity, with smaller rings leading to higher potency. acs.org

Stereochemistry: Stereochemistry, the 3D arrangement of atoms, is a crucial factor in the bioactivity of lactones. oup.com Even subtle changes in the orientation of atoms can dramatically alter how a molecule fits into its biological target, much like a key into a lock.

For instance, in strigolactone analogues, which are plant hormones, the stereochemistry of the D-ring is vital. acs.org Analogues with an unnatural D-ring configuration may trigger biological effects unrelated to the intended ones. acs.org Specifically, analogues with an R-configured butenolide moiety demonstrated enhanced biological activity, highlighting the importance of this specific stereochemical feature. acs.org

Another compelling example comes from studies on sesquiterpene lactones and their effect on herbivorous insects. In feeding trials with the grasshopper Schistocerca americana, trans-fused sesquiterpene lactones were found to be more deterrent than their cis-fused diastereomers. researchgate.net This difference in activity is attributed to the different shapes of the molecules, which affects how they interact with the insect's receptors. oup.comresearchgate.netnih.gov This stereochemical variation has been shown to have real-world ecological consequences, influencing herbivore resistance and plant fitness in the field. oup.comnih.gov

| Lactone Class/Analogue | Structural Variation | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| α-Alkenyl Lactones | γ-butyrolactone (5-membered) vs. δ-valerolactone (6-membered) | 5-membered ring derivatives showed higher antifungal activity. | rsc.org |

| Brassinosteroids | Cycloalkyl ring size at C-24 | Decreasing ring size (cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl) increased bioactivity. | acs.org |

| Strigolactone Analogues | R- vs. S-configuration of butenolide moiety | R-configured analogues showed enhanced biological activity. | acs.org |

| Sesquiterpene Lactones (e.g., Tomentosin vs. Xanthinosin) | cis- vs. trans-fused lactone ring | trans-fused compounds were more effective antifeedants against grasshoppers. | mdpi.comresearchgate.net |

| Carolacton Analogues | C9-stereochemistry and C17-oxidation state | Alterations at these positions led to a loss of biological effect. | nsf.gov |

Influence of Aromatic Substituents and Functional Groups on Activity

The modification of aromatic substituents and other functional groups on a lactone's core structure is a key strategy for fine-tuning its biological activity. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Aromatic Substituents: In the case of arylnaphthalene lactones, the nature and position of substituents on the aromatic rings significantly impact their anti-proliferative activity. rsc.org For example, the presence of a hydroxyl group at specific positions (C-1' and C-6') was found to enhance activity, whereas a methoxyl group at the C-1' position led to a consistent decrease in activity. rsc.org This suggests that hydrogen-bonding capabilities and the electronic nature of the substituent are critical for the compound's interaction with its target.

In another study on β-aryl-γ-lactones, the type of substituent on the aryl ring influenced antifeedant and antifungal properties. researchgate.net The specific effects, however, can be complex and target-dependent. For instance, in a series of α-alkenyl-γ-butyrolactone derivatives, compounds with electron-withdrawing halogen atoms (e.g., -F, -Cl, -Br) on the phenyl ring generally exhibited more potent antifungal activity compared to those with electron-donating groups like methoxy (B1213986) (-OCH3). rsc.org

Other Functional Groups: The addition or modification of other functional groups also plays a pivotal role. For sesquiterpene lactones, the presence of an epoxide group, for example, can significantly increase anti-inflammatory potency. researchgate.net In the case of parthenolide, a well-studied sesquiterpene lactone, the creation of amino-parthenolide analogues by adding various amines was explored to improve water solubility without losing its anti-leukemic activity. mdpi.com

The modification of costunolide, another sesquiterpene lactone, demonstrated that adding different functional groups could lead to compounds with diametrically opposed activities, highlighting the versatility of a single molecular scaffold. mdpi.com Similarly, for tulearin A, a macrolactone with anti-proliferative activity, a synthetic strategy was designed to produce various stereoisomers to probe the structure-activity relationship, indicating the importance of the arrangement of its functional groups. nih.gov

| Lactone Class | Modification | Effect on Bioactivity | Reference |

|---|---|---|---|

| Arylnaphthalene Lactones | Hydroxyl substitution at C-1' & C-6' | Increased anti-proliferative activity | rsc.org |

| Arylnaphthalene Lactones | Methoxyl substitution at C-1' | Decreased anti-proliferative activity | rsc.org |

| α-Alkenyl-γ-butyrolactones | Electron-withdrawing groups (halogens) on phenyl ring | Enhanced antifungal activity | rsc.org |

| Germacranolides (Sesquiterpene Lactones) | 4,5-epoxide group | Significantly increased anti-inflammatory potency | researchgate.net |

| Costunolide Analogues | Addition of various functional groups | Can lead to diametrically opposed bioactivities | mdpi.com |

Rational Design of Lactone Derivatives for Enhanced Bioactivity

Rational drug design involves the deliberate and targeted creation of new molecules based on a thorough understanding of their biological targets and SAR. nih.govbeilstein-journals.org This approach aims to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For lactones, rational design has been successfully employed to develop derivatives with enhanced bioactivity.

A key strategy involves identifying a "privileged scaffold," a core molecular structure that is capable of binding to multiple biological targets. The 12-membered macrolactone ring system is one such scaffold, known for its association with various promising bioactivities. chemrxiv.org By using this core and systematically modifying its peripheral functional groups, researchers can generate libraries of analogues for screening.

For example, based on the SAR of the anti-inflammatory macrolactone L-783277, novel derivatives were designed and synthesized with a phenyl ring incorporated into the 14-membered lactone ring to create a more rigid structure. mdpi.com This led to the discovery of a derivative (compound 100) with high potency and selectivity against specific kinases (VEGFR2, VEGFR3, and FLT3), demonstrating the successful enhancement of bioactivity through rational design. mdpi.com

Another approach involves the synthesis of hybrid molecules that combine the active moieties of different compounds. In the development of inhibitors for monoamine oxidase (MAO), a key enzyme in neuroscience, a novel scaffold was created by serendipitously opening the lactone ring of a coumarin (B35378) derivative and allowing it to react intramolecularly. frontiersin.org This led to a new class of potent and selective MAO inhibitors. frontiersin.org

The synthesis of derivatives is also crucial for overcoming limitations of natural lactones, such as poor water solubility. mdpi.com For instance, a series of aminoparthenolide analogues were created to improve the solubility of the parent compound, parthenolide, without compromising its anti-leukemic activity. mdpi.com Similarly, the synthesis of various derivatives of cinnamic acid, a precursor to many lactones, is an active area of research aimed at producing molecules with improved pharmaceutical properties. beilstein-journals.org

| Parent Compound/Scaffold | Design Strategy | Resulting Derivative/Analogue | Enhanced Bioactivity/Property | Reference |

|---|---|---|---|---|

| L-783277 (Macrolactone) | Incorporate a phenyl ring to rigidify the structure | Compound 100 | Higher potency and selectivity as a kinase inhibitor | mdpi.com |

| Parthenolide | Michael-type addition of various amines | Aminoparthenolide analogues | Improved water solubility with retained anti-leukemic activity | mdpi.com |

| Coumarin | Lactone ring opening and intramolecular cyclization | (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides | Novel, potent, and selective MAO inhibitors | frontiersin.org |

| Gargantulide A (52-membered macrolactone) | Isolation and characterization of natural analogues | Gargantulides B and C | Potent antibacterial activity against drug-resistant bacteria | rsc.org |

Stereochemical Considerations in Lactone Bioactivity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a paramount consideration in the biological activity of lactones. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug.

The importance of stereochemistry is evident across various classes of lactones. For strigolactones, synthetic analogues with an R-configured butenolide moiety show enhanced biological activity, emphasizing the specific spatial arrangement required for interaction with the plant's hormone receptors. acs.org Using analogues with an unnatural stereochemistry can lead to off-target effects, complicating the interpretation of biological studies. acs.org

In the context of herbivore defense, the stereochemistry at the ring junction of sesquiterpene lactones has a significant impact. Studies have shown that trans-fused lactones are more effective at deterring feeding by grasshoppers than their cis-fused counterparts. mdpi.com This difference in bioactivity, stemming solely from the 3D shape of the molecule, can influence plant-herbivore interactions on an ecological scale. oup.comresearchgate.netnih.gov

The synthesis of specific stereoisomers is often a critical part of drug development and SAR studies. For the cytotoxic 18-membered macrolactone FD-891, its absolute stereochemistry was determined through a combination of synthetic approaches and X-ray diffraction. nih.gov This detailed structural knowledge is essential for understanding its mechanism of action and for designing improved analogues. nih.gov Similarly, in the total synthesis of the anti-inflammatory macrolactone 13-hydroxy-14-deoxyoxacyclododecindione, the preparation of multiple stereoisomers was crucial for confirming the correct structure of the natural product and for gaining deeper insights into its biological activity. chemrxiv.org

A conformational analysis of ten sesquiterpene lactones revealed that the torsion angle within their structures was a decisive factor in their ability to inhibit STAT3, further underscoring the critical role of the molecule's three-dimensional geometry. nih.gov This highlights that even for molecules with the same chemical formula and connectivity, subtle differences in their spatial arrangement can lead to profound differences in their biological effects.

| Lactone/Analogue | Stereochemical Feature | Impact on Bioactivity | Reference |

|---|---|---|---|

| Strigolactone Analogues | Configuration of the butenolide moiety (D-ring) | R-configuration leads to enhanced activity; unnatural stereoisomers can cause off-target effects. | acs.org |

| Sesquiterpene Lactones (e.g., Tomentosin) | cis- vs. trans-fused ring junction | trans-fused isomers are more potent antifeedants against certain insects. | mdpi.comresearchgate.net |

| FD-891 (Macrolactone) | Absolute stereochemistry | Determining the precise 3D structure is crucial for understanding its cytotoxic activity. | nih.gov |

| 13-Hydroxy-14-deoxyoxacyclododecindione | Configuration of the aliphatic backbone | Synthesis of multiple diastereomers was necessary to assign the correct structure and evaluate activity. | chemrxiv.org |

| Various Sesquiterpene Lactones | Torsion angle of the overall structure | Decisive factor for STAT3 inhibitory activity. | nih.gov |

Advanced Analytical Methodologies for Lactone Detection and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of lactones. These techniques provide detailed information about the connectivity of atoms, functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including Orin lactone. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for determining the basic structure of Orin lactone.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Orin lactone, characteristic signals would include those for the methyl groups, methylene groups within the lactone ring and the side chain, and the methine proton in the side chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactone ring in Orin lactone would appear at a characteristic downfield chemical shift (typically 170-185 ppm). Other signals would correspond to the methyl, methylene, and methine carbons, as well as the quaternary carbon of the lactone ring.

2D NMR: Two-dimensional NMR experiments, such as COSY and HSQC, are employed to establish the connectivity between atoms, which is crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For Orin lactone, COSY would help to trace the proton-proton connectivities within the lactone ring and along the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Orin lactone

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 177.5 | - | - |

| 2 | 29.8 | 2.50 | t |

| 3 | 35.1 | 1.90 | m |

| 4 | 83.2 | - | - |

| 5 | 28.5 | 1.45 | s |

| 6 | 41.6 | 1.80 | m |

| 7 | 22.3 | 2.10 | q |

| 8 | 124.5 | 5.10 | t |

| 9 | 131.8 | - | - |

| 10 | 25.7 | 1.68 | s |

| 11 | 17.6 | 1.60 | s |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

MS: In a standard mass spectrum of Orin lactone, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would provide clues about the structure. Common fragmentation pathways for γ-lactones include the loss of CO and H₂O.

HRMS/MS: High-resolution tandem mass spectrometry (HRMS/MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The MS/MS capability allows for the isolation of a specific ion (the parent ion) and its subsequent fragmentation to generate a daughter ion spectrum, which provides detailed structural information.

Table 2: Expected HRMS Fragmentation Data for Orin lactone

| Fragment Ion | Proposed Structure/Loss | Calculated m/z |

| [C₁₁H₁₈O₂]+ | Molecular Ion | 182.1307 |

| [C₁₀H₁₈O]+ | Loss of CO | 154.1358 |

| [C₁₁H₁₆O]+ | Loss of H₂O | 164.1201 |

| [C₆H₉O₂]+ | Cleavage of the side chain | 113.0597 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For saturated γ-lactones like Orin lactone, which lack extensive conjugation, the primary electronic transition is a weak n → π* transition of the carbonyl group, which occurs at a wavelength below 220 nm. uobabylon.edu.iq This technique is therefore of limited use for detailed structural elucidation of Orin lactone but can be used for quantitative analysis if a suitable chromophore is present or can be introduced.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Since Orin lactone possesses a chiral center at the C-4 position of the lactone ring, it is optically active and will exhibit an ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. Therefore, ECD can be a powerful tool for determining the absolute configuration of Orin lactone by comparing the experimental spectrum with theoretically calculated spectra for the possible enantiomers.

Computational Approaches in Orin Lactone and Lactone Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eyesopen.comcam.ac.uk This method is particularly valuable in drug discovery and materials science.

Molecular docking simulations are instrumental in predicting how a ligand, such as a lactone, will bind to a receptor's active site. By calculating the binding affinity, researchers can estimate the strength of the interaction. For instance, computational studies on various lactones have successfully predicted their binding affinities with specific protein targets. In a study of sesquiterpene lactones as potential modulators of the cannabinoid receptor type 2 (CB2), molecular docking revealed that the compound podachaenin exhibited a high binding affinity of -12.242 kcal/mol. researchgate.net Similarly, docking studies of other natural compounds with α-amylase and α-glucosidase showed binding affinities ranging from -7.9 to -10.0 kcal/mol, indicating strong potential inhibitory activity. researchgate.net